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Compound of Interest

Compound Name: 4-(Phenylamino)benzaldehyde

Cat. No.: B172524

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(Phenylamino)benzaldehyde, also known as 4-anilinobenzaldehyde. The
information presented herein is essential for the characterization and quality control of this
compound in research and development settings, particularly in the fields of medicinal
chemistry and materials science. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with
standardized experimental protocols for their acquisition.

Introduction

4-(Phenylamino)benzaldehyde is an aromatic organic compound with the chemical formula
C13H11NO. Its structure incorporates a benzaldehyde moiety substituted with a phenylamino
group at the para position. This substitution pattern creates a donor-acceptor system, which
can impart interesting photophysical properties to the molecule. Accurate and thorough
spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of
synthesized 4-(Phenylamino)benzaldehyde.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-
(Phenylamino)benzaldehyde. The values are based on established principles of spectroscopy
and data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Predicted) Solvent: CDCIs, Reference: TMS (4 0.00

ppm)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehydic proton (-
~9.85 Singlet 1H
CHO)
Aromatic protons
~7.80 Doublet 2H
(ortho to -CHO)
_ Aromatic protons
~7.50 Triplet 2H
(meta to -NH-)
) Aromatic proton (para
~7.30 Triplet 1H
to -NH-)
Aromatic protons
~7.15 Doublet 2H
(ortho to -NH-)
Aromatic protons
~7.05 Doublet 2H
(meta to -CHO)
~6.00 Broad Singlet 1H Amine proton (-NH-)

Table 2: 3C NMR Spectroscopic Data (Predicted) Solvent: CDCls, Reference: CDCls (o 77.16

ppm)
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Chemical Shift (6, ppm)

Assignment

~191.0 Aldehydic Carbonyl (C=0)

~152.0 Aromatic Carbon (C-NH)

~141.0 Aromatic Carbon (C-ipso of phenylamino)
~132.0 Aromatic Carbon (CH, ortho to -CHO)
~130.0 Aromatic Carbon (C-CHO)

~129.5 Aromatic Carbon (CH, meta to -NH-)
~124.0 Aromatic Carbon (CH, para to -NH-)
~122.0 Aromatic Carbon (CH, ortho to -NH-)
~118.0 Aromatic Carbon (CH, meta to -CHO)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted) Sample Preparation: KBr Pellet or ATR

Wavenumber (cm~—2) Intensity Vibrational Mode
~3350 Medium N-H Stretch
~3050 Medium Aromatic C-H Stretch
Aldehydic C-H Stretch (Fermi
~2820, ~2720 Weak
doublet)
C=0 Stretch (Aromatic
~1685 Strong
Aldehyde)
~1600, ~1500 Medium-Strong C=C Aromatic Ring Stretch
~1320 Medium C-N Stretch
C-H Out-of-plane bend (para-
~830 Strong

disubstituted)
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data (Predicted) Solvent: Ethanol

Molar Absorptivity (g,

Amax (nm) Electronic Transition
M-*cm™?)

~280-300 Moderate n - 1t* (Carbonyl)

~350-380 High 1T - 1t* (Conjugated System)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 10-20 mg of 4-(Phenylamino)benzaldehyde for tH NMR and 50-100
mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.[1]

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.[1]

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

o Place the sample into the NMR spectrometer.
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o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of
16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

o For 3C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240
ppm) and a longer relaxation delay (2-5 seconds) are generally required.

o Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing
the spectrum, and performing a baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls at & 7.26 ppm for
H and 6 77.16 ppm for 13C) or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 4-(Phenylamino)benzaldehyde with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.[2]

o Transfer the mixture to a pellet die.
o Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.[2]
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o Data Acquisition:

o Place the KBr pellet in the sample holder or position the ATR accessory in the FT-IR
spectrometer.

o Collect a background spectrum of the empty sample compartment (for KBr) or the clean,
empty ATR crystal.[3]

o Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm~! are
sufficient.[3]

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-(Phenylamino)benzaldehyde in a UV-grade solvent (e.g.,
ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a series of dilutions to a final concentration that gives an
absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 107> to
104 M.

o Use quartz cuvettes with a 1 cm path length.
» Data Acquisition:

o Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20
minutes for stabilization.[4]

o Fill a cuvette with the pure solvent to be used as a blank.

o Place the blank cuvette in the spectrophotometer and record a baseline correction over
the desired wavelength range (e.g., 200-600 nm).[4]

o Replace the blank cuvette with the cuvette containing the sample solution.
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o Scan the sample over the same wavelength range to obtain the absorbance spectrum.[4]
o ldentify the wavelength of maximum absorbance (Amax).

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a synthesized organic compound such as 4-(Phenylamino)benzaldehyde.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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